Lithium methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

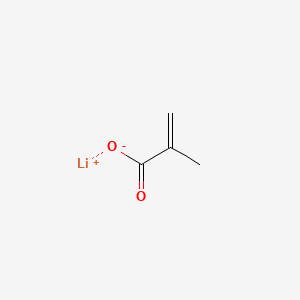

lithium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQOUIUVEQXDPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157500 | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13234-23-6 | |

| Record name | Lithium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of lithium methacrylate via direct neutralization

An In-Depth Technical Guide to the Synthesis of Lithium Methacrylate via Direct Neutralization

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of high-purity this compound (LiMA) via the direct neutralization of methacrylic acid (MAA) with lithium hydroxide monohydrate. Designed for researchers, scientists, and professionals in polymer chemistry and drug development, this document moves beyond a simple recitation of steps to elucidate the fundamental principles and critical parameters governing the synthesis. We will explore the reaction mechanism, provide a detailed, self-validating experimental protocol, discuss essential safety considerations, and outline robust analytical techniques for product characterization and purity verification. The causality behind each experimental choice is explained to empower the user with a deep, actionable understanding of the process.

Introduction: The Significance of this compound

This compound is a versatile monomer and a valuable intermediate in materials science and polymer chemistry. As the lithium salt of methacrylic acid, it combines the reactive vinyl group of a methacrylate with the ionic properties conferred by the lithium cation. This unique structure makes it a crucial building block for creating specialized polymers and ionomers. Its applications are expanding, particularly in the development of single-ion conducting polymer electrolytes for safer, high-performance lithium-ion batteries, where it can be polymerized to form a polyelectrolyte with the lithium cation tethered to the polymer backbone.[1][2] In the pharmaceutical and biomedical fields, methacrylate-based polymers are investigated for drug delivery systems, and lithium itself has well-documented therapeutic effects, suggesting potential for novel material development.

The direct neutralization method presented here is favored for its simplicity, high yield, and atom economy, representing a foundational technique for accessing this important chemical compound.

The Chemistry of Direct Neutralization

The synthesis of this compound from methacrylic acid and lithium hydroxide is a classic acid-base neutralization reaction. The carboxylic acid group (-COOH) of methacrylic acid donates a proton (H+) to the hydroxide ion (OH-) from lithium hydroxide. This proton transfer results in the formation of a stable carboxylate salt (this compound) and water.

The reaction is governed by a precise 1:1 stoichiometric ratio. It is a highly favorable and typically rapid exothermic process.

Reaction Mechanism

The mechanism involves the deprotonation of the acidic carboxylic proton of methacrylic acid by the hydroxide base.

Caption: The direct neutralization reaction mechanism.

Experimental Protocol: A Self-Validating System

This section details the complete workflow for synthesizing high-purity this compound. The protocol is designed to be self-validating by incorporating precise stoichiometric calculations and in-process checks.

Safety and Hazard Management

Trustworthiness Pillar: A safe experiment is a reliable experiment. Adherence to safety protocols is paramount.

-

Methacrylic Acid (MAA): Corrosive and toxic. Causes severe skin burns and eye damage.[3][4] Harmful if swallowed or inhaled.[3] It is also a combustible liquid.[5] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Lithium Hydroxide Monohydrate (LiOH·H₂O): Corrosive. Causes severe skin burns and eye damage.[6][7] Harmful if swallowed.[8] Avoid creating dust. Use in a well-ventilated area or fume hood.

-

General Precautions: The neutralization reaction is exothermic. For larger-scale reactions, an ice bath should be readily available to manage the temperature.

Materials and Equipment

| Material/Equipment | Specification | Purpose |

| Methacrylic Acid (MAA) | ≥99%, contains inhibitor (e.g., MEHQ) | Acidic reactant |

| Lithium Hydroxide Monohydrate | ACS Reagent Grade, ≥98% | Basic reactant |

| Deionized (DI) Water | High purity, >18 MΩ·cm | Reaction solvent |

| Magnetic Stirrer & Stir Bar | Standard lab grade | Homogenization of the reaction mixture |

| Beakers/Erlenmeyer Flasks | Appropriate volume | Reaction vessels |

| Graduated Cylinders/Pipettes | Class A | Accurate measurement of liquids |

| Analytical Balance | Readability: ±0.001 g | Accurate weighing of solid reactants |

| pH Meter or pH Strips | Calibrated | Monitoring reaction completion (pH ~7) |

| Rotary Evaporator or Lyophilizer | Standard lab grade | Solvent removal and product isolation |

| Vacuum Oven | Capable of maintaining T < 80°C | Final drying of the product |

Quantitative Data for Reactants

Expertise Pillar: Accurate calculations are the foundation of a successful synthesis. The use of lithium hydroxide monohydrate is a common pitfall; its molar mass must be used for correct stoichiometry.

| Compound | Molar Mass ( g/mol ) | pKa | Physical State (at 25°C) |

| Methacrylic Acid (C₄H₆O₂) | 86.09[5] | ~4.66 | Colorless Liquid[5] |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96[8] | N/A (Strong Base) | White Crystalline Solid[8] |

Step-by-Step Synthesis Workflow

The following protocol is for the synthesis of approximately 10 g of this compound.

Caption: Experimental workflow for LiMA synthesis.

Step 1: Preparation of Lithium Hydroxide Solution

-

Calculation: To synthesize ~10 g of this compound (molar mass: 92.02 g/mol ), you will need 0.1087 mol. Based on the 1:1 stoichiometry, you need 0.1087 mol of each reactant.

-

Mass of LiOH·H₂O = 0.1087 mol * 41.96 g/mol = 4.56 g

-

Mass of MAA = 0.1087 mol * 86.09 g/mol = 9.36 g (Volume ≈ 9.22 mL, density = 1.015 g/cm³)[9]

-

-

Procedure: Accurately weigh 4.56 g of LiOH·H₂O and transfer it to a 150 mL beaker. Add approximately 40 mL of DI water and stir using a magnetic stirrer until the solid is fully dissolved. The dissolution may be slightly endothermic.

Step 2: Addition of Methacrylic Acid

-

Causality: This step is performed slowly to control the exothermic heat of neutralization. Adding the acid too quickly can cause a rapid temperature increase, potentially leading to boiling or unwanted polymerization of the methacrylic acid.

-

Procedure: While stirring the LiOH solution, add the 9.36 g of methacrylic acid dropwise using a pipette or burette over 10-15 minutes. If the beaker becomes noticeably warm, slow the addition rate and/or place the beaker in a cool water bath.

Step 3: Reaction Monitoring

-

Causality: The reaction must proceed to completion to ensure a high yield and purity. Monitoring the pH is a direct measure of the neutralization progress. The endpoint is a neutral pH.

-

Procedure: After the addition is complete, allow the solution to stir at room temperature for an additional 1-2 hours. Check the pH of the solution. It should be approximately neutral (pH 7.0 ± 0.5). If the solution is still basic, add a very small amount of MAA. If acidic, add a small amount of a dilute LiOH solution.

Step 4: Product Isolation

-

Causality: The product is a water-soluble salt. The water must be removed to isolate the solid this compound. Rotary evaporation is efficient for this purpose. For highly pure, fluffy solids, lyophilization (freeze-drying) is an excellent alternative.

-

Procedure: Transfer the clear, aqueous solution of this compound to a round-bottom flask. Remove the water using a rotary evaporator. The bath temperature should be kept moderate (50-60°C) to avoid any thermal degradation. Continue until a white solid is obtained and no more solvent is visibly distilling.

Step 5: Purification and Final Drying

-

Causality: The isolated solid may still contain residual water or trace unreacted starting materials. Washing with a non-polar solvent can remove unreacted MAA, and vacuum drying is essential to remove trapped water, which is critical for applications like battery electrolytes.

-

Procedure:

-

(Optional Purification) Wash the solid product with a small amount of a non-polar solvent like diethyl ether or hexane to remove any residual unreacted methacrylic acid. Decant the solvent.

-

Transfer the white solid to a suitable container and place it in a vacuum oven. Dry the product at 60-70°C under vacuum overnight to remove all residual water.

-

The final product should be a fine, white, hygroscopic powder. Store it in a tightly sealed container inside a desiccator.

-

Analytical Characterization: Verifying the Product

Authoritative Grounding Pillar: Confirmation of the product's identity and purity is non-negotiable. The following techniques provide a comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the conversion of the carboxylic acid to a carboxylate salt.

-

Expected Results:

-

Disappearance of the broad O-H stretch from the carboxylic acid, typically seen around 2500-3300 cm⁻¹.

-

Disappearance of the C=O stretch of the dimerized carboxylic acid at ~1700 cm⁻¹.

-

Appearance of strong asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻). These typically appear around 1540-1580 cm⁻¹ (asymmetric) and 1410-1450 cm⁻¹ (symmetric). The C=C vinyl stretch will remain visible around 1636 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ⁷Li NMR can confirm the structure and ionic nature of the product. The sample is typically dissolved in D₂O.

-

Expected Results (¹H NMR): The spectrum will show signals corresponding to the vinyl protons (~5.5-6.2 ppm) and the methyl protons (~1.9 ppm). The acidic proton of MAA will be absent, and the chemical shifts of the vinyl and methyl protons may shift slightly compared to the starting acid due to the change in the electronic environment upon deprotonation.[11]

-

Expected Results (⁷Li NMR): A single resonance peak will confirm the presence of the lithium cation in the sample.[12][13]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the final product and confirm the absence of water.[14][15]

-

Expected Results: Anhydrous this compound is expected to be thermally stable to well over 300°C. A TGA thermogram should show no significant mass loss below 100°C, which would indicate the presence of residual water. The onset of major decomposition for similar materials like poly(lithium acrylate) is reported to be around 365°C.[16]

| Analysis Technique | Key Feature to Observe | Expected Result for LiMA |

| FTIR | Carboxylic Acid vs. Carboxylate Salt | Disappearance of broad O-H (2500-3300 cm⁻¹); Appearance of strong COO⁻ stretches (~1560 cm⁻¹ and ~1430 cm⁻¹).[10] |

| ¹H NMR | Absence of Acidic Proton | The -COOH proton signal will be absent. Vinyl and methyl proton signals will be present.[11] |

| TGA | Thermal Stability / Absence of Water | No mass loss before 100°C. Stable up to high temperatures (>300°C).[16] |

Conclusion

The direct neutralization of methacrylic acid with lithium hydroxide is a robust, efficient, and scalable method for producing high-purity this compound. By carefully controlling the stoichiometry, managing the reaction exotherm, and implementing rigorous purification and drying steps, researchers can reliably synthesize material suitable for demanding applications in polymer science, energy storage, and beyond. The analytical techniques outlined in this guide provide a complete system for validating the product's identity, purity, and thermal stability, ensuring the integrity of subsequent research and development efforts.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Lithium hydroxide monohydrate. Retrieved from [Link]

-

WA EPA. (2017). SAFETY DATA SHEET - Lithium Hydroxide Monohydrate. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Lithium hydroxide monohydrate. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Methacrylic acid methyl ester. Retrieved from [Link]

-

A&K Petrochem. (n.d.). Lithium Hydroxide Monohydrate SDS. Retrieved from [Link]

-

CPAchem Ltd. (2024). Safety data sheet: Methacrylic acid. Retrieved from [Link]

-

Kříž, J., Masar, B., Dybal, J., & Doskočilová, D. (1997). NMR Study of the Shell Dynamics and Ionization States of Sodium and Lithium Salts of Poly(methyl methacrylate)-block-poly(acrylic acid) Micelles in D2O. Macromolecules, 30(3), 687-694. Retrieved from [Link]

-

Otocka, E. P., & Kwei, T. K. (1969). Wide Line Nuclear Magnetic Resonance Spectra of Hydrogen-1 and Lithium-7 in an Ethylene-Lithium Acrylate Copolymer. Macromolecules, 2(1), 110-111. Retrieved from [Link]

- Maurer, A. (n.d.). KINETICS AND MECHANISMS OF ANIONIC POLYMERIZATION OF (METH)ACRYLATES IN THE PRESENCE OF LITHIUM 2-METHOXYETHOXIDE.

-

Theato, P., & Haddleton, D. M. (2012). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. ACS Macro Letters, 1(1), 124-127. Retrieved from [Link]

-

Ito, A., & Nishi, K. H. (2021). Additive Effects of Lithium Salts with Various Anionic Species in Poly (Methyl Methacrylate). Polymers, 13(14), 2235. Retrieved from [Link]

-

Ballard, D. G. H., et al. (1996). Controlled polymerization of methyl methacrylate using lithium aluminum alkyls. Macromolecules. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0292215 A2 - Method for production of methacrylate ester. Retrieved from [Link]

-

Mindemark, J., et al. (2022). Polymer Electrolytes for Lithium-Ion Batteries Studied by NMR Techniques. Polymers. Retrieved from [Link]

-

Kang, W. C., et al. (2009). Synthesis and electrochemical properties of this compound-based self-doped gel polymer electrolytes. Electrochimica Acta. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermograms polymer electrolyte samples with different LiTf content. Retrieved from [Link]

-

Stallworth, P. E., et al. (1995). Lithium-7 NMR and ionic conductivity studies of gel electrolytes based on poly(methylmethacrylate). Electrochimica Acta. Retrieved from [Link]

- Google Patents. (n.d.). US9963417B2 - Process for producing methyl methacrylate.

- Google Patents. (n.d.). EP1867637A2 - Transesterification process for production of (meth)acrylate ester monomers.

-

ResearchGate. (n.d.). 1 H Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl.... Retrieved from [Link]

-

Wikipedia. (n.d.). Methacrylic acid. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

- Google Patents. (n.d.). KR101522743B1 - Method for producing butanediol dimethacrylates.

-

Al-Haddad, M., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (n.d.). Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide. Retrieved from [Link]

-

VALIPOD. (2023). Thermo-Gravimetric Analysis (TGA) in Lithium-Ion Batteries. Retrieved from [Link]

- Aziz, S. B., et al. (2018). The role and impact of rubber in poly(methyl methacrylate)/lithium triflate electrolyte. Journal of Materials Science.

-

Zhang, P., et al. (2022). Advancing lithium metal batteries with in situ polymerized PMMA-based elastomeric electrolytes. Chemical Science. Retrieved from [Link]

-

Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

- Google Patents. (n.d.). DE2744641A1 - METHACRYLIC ACID METHOD FOR THE PREPARATION OF ESTERS.

-

ResearchGate. (2009). Synthesis and electrochemical properties of this compound-based self-doped gel polymer electrolytes. Retrieved from [Link]

-

Sim, L.H., et al. (2010). ATR-FTIR studies on ion interaction of lithium perchlorate in polyacrylate/poly(ethylene oxide) blends. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Fayt, R., et al. (1987). Anionic polymerization of (meth)acrylic monomers. 4. Effect of lithium salts as ligands on the "living" polymerization of methyl methacrylate using monofunctional initiators. Macromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(glycidyl methacrylate-co-methyl acrylate).... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of lithium methyl carbonate.... Retrieved from [Link]

- Google Patents. (n.d.). CN114573746B - High-lithium-content high-molecular-weight lithium acrylate emulsion....

-

PubMed. (n.d.). FTIR spectra of plasticized grafted natural rubber-LiCF3SO3 electrolytes. Retrieved from [Link]

-

ResearchGate. (2022). Production of Methacrylic Acid and Metacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymerization Mechanism and Kinetics of Preparation of Methacrylic Acid-Ethyl Acrylate Copolymer Emulsion.... Retrieved from [Link]

-

ResearchGate. (2017). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups.... Retrieved from [Link]

Sources

- 1. Synthesis and electrochemical properties of this compound-based self-doped gel polymer electrolytes (Journal Article) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. download.basf.com [download.basf.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. chempoint.com [chempoint.com]

- 9. Methacrylic acid - Wikipedia [en.wikipedia.org]

- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. mt.com [mt.com]

- 15. valipod.com [valipod.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Lithium Methacrylate for Advanced Applications

Introduction

Lithium methacrylate (LiMA), the lithium salt of methacrylic acid, is a unique chemical compound that bridges the worlds of ionic salts and polymer science.[1] Its molecular architecture, featuring a lithium cation ionically bonded to a polymerizable methacrylate anion, grants it a dual functionality that is of significant interest to researchers and drug development professionals.[1] The vinyl group in the methacrylate moiety allows it to participate in polymerization reactions, while the ionic character influences its solubility, thermal stability, and electrochemical properties.[1]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document offers field-proven insights into the causality behind its behavior and details the authoritative experimental protocols required for its characterization. This information is critical for harnessing LiMA's potential in advanced applications, including the synthesis of polymer electrolytes for safer lithium-ion batteries, the development of novel hydrogels for controlled drug release, and the creation of specialized dental and optical materials.[1][2]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties dictate its behavior in various solvents, its stability under thermal stress, and its suitability as a monomer for polymerization.

Chemical Identity and Structure

The unambiguous identification of this compound is the first step in any research or development workflow. Its key identifiers and structural details are summarized below. The structure consists of a lithium cation (Li+) and a methacrylate anion (CH₂=C(CH₃)COO⁻).[1] The strong electrostatic interaction between the small, high-charge-density lithium cation and the carboxylate oxygen atoms is a defining feature, significantly influencing the compound's physical properties.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | lithium;2-methylprop-2-enoate | [1] |

| Synonyms | Methacrylic acid, lithium salt; Lithium 2-methylacrylate | [3] |

| CAS Number | 13234-23-6 | [1][3] |

| Molecular Formula | C₄H₅LiO₂ | [1][3] |

| Molecular Weight | 92.02 g/mol | [1] |

| Canonical SMILES | [Li+].CC(=C)C(=O)[O-] | [1] |

| Physical Form | White to light yellow solid powder/crystal | [1][4] |

Solubility Profile

The solubility of this compound is highly dependent on the solvent's properties, particularly its polarity and dielectric constant, as well as the ambient temperature.[1] As an ionic salt, it is water-soluble.[5] The dissolution process in water is endothermic, meaning its solubility increases with a rise in temperature.[1] In organic solvents, its solubility correlates with solvent polarity.[1]

Expert Insight: The high solubility in polar protic solvents like ethanol compared to polar aprotic solvents like acetonitrile, despite similar polarity indices, can be attributed to the ability of ethanol to form hydrogen bonds, which helps to solvate the carboxylate anion more effectively.

Table 2: Solubility Behavior of this compound

| Solvent | Dielectric Constant | Polarity Index | Relative Solubility | Reference(s) |

| Water | 80.1 | 1.000 | Soluble | [5] |

| Ethanol | 24.5 | 0.654 | Highest (among organic solvents) | [1] |

| Dimethyl sulfoxide (DMSO) | 46.7 | 0.444 | High | [1] |

| Acetonitrile | 37.5 | 0.460 | Moderate | [1] |

| Propylene carbonate | 64.4 | - | Low | [1] |

| Dimethyl carbonate | 3.1 | - | Low | [1] |

Thermal Properties

Thermal stability is a critical parameter for applications involving high processing temperatures, such as in polymer synthesis or the fabrication of solid-state battery electrolytes.[1] Thermogravimetric analysis (TGA) shows that this compound possesses superior thermal stability compared to many conventional lithium salts used in electrochemical applications.[1] It maintains its structural integrity at significantly higher temperatures than traditional electrolyte salts.[1] While a specific melting point is not consistently reported, its thermal decomposition is the more relevant characteristic for most applications.

Crystallinity and Morphology

Experimental Characterization Protocols

To ensure reproducibility and accuracy, standardized protocols must be employed. The following sections detail the methodologies for characterizing the key physicochemical properties of this compound.

Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Principle: TGA is a cornerstone technique for thermal analysis that measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[9][10][11][12] This method is ideal for determining the onset of thermal decomposition, quantifying mass loss at different stages, and identifying the amount of residual material, providing invaluable data on the material's thermal stability.[9][10][12]

Experimental Workflow for TGA

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound solid to a vial containing a precise volume of the desired solvent (e.g., deionized water). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place it in a shaker or agitator within a temperature-controlled water bath. Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. [13]4. Separation: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are carried over, filter the aliquot using a syringe filter (e.g., 0.45 µm).

-

Quantification: Determine the concentration of this compound in the filtered saturated solution. This can be done by evaporating the solvent from a known volume of the filtrate and weighing the residual solid (gravimetric method) or via a suitable titration method.

-

Calculation: Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL). [13][14]

Applications in Materials Science and Drug Development

The physicochemical properties of this compound directly inform its utility in specialized fields.

-

Polymer Synthesis: Its dual functionality makes LiMA a valuable monomer. It can undergo radical polymerization via its vinyl group to form poly(this compound), or it can be copolymerized with other monomers like methyl methacrylate (MMA) to introduce ionic character into the polymer backbone. [2][15][16][17]This ionic functionality is key for creating single-ion conducting polymer electrolytes, which are sought after for enhancing the safety of lithium-ion batteries by replacing flammable liquid electrolytes. [1]* Drug Delivery Systems: The ionic nature of polymers derived from LiMA can be exploited to create "smart" hydrogels. These materials can swell or shrink in response to changes in pH or ionic strength, making them excellent candidates for controlled-release drug delivery systems. The carboxylate groups can also be used to chelate or interact with drug molecules, providing a mechanism for drug loading and subsequent release.

-

Dental and Optical Materials: Methacrylate-based polymers are widely used in dental resins and optical lenses. Incorporating this compound can modify the refractive index, increase the glass transition temperature (Tg), and improve the mechanical properties of the final material. [17][18]

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation. [3][4]Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. [3][4]It should be handled in a well-ventilated area to minimize dust inhalation. [3]

-

Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere, as the material can be hygroscopic. [4]Keep away from heat, sparks, and open flames. [3]* Incompatibilities: Avoid contact with strong oxidizing agents, phosphates, soluble carbonates, and sulfuric acid. [3]

Conclusion

This compound is a functionally rich compound whose value lies in its unique combination of ionic and polymerizable characteristics. Its robust thermal stability, tunable solubility, and reactivity make it a versatile building block for a new generation of advanced materials. For researchers in drug development and materials science, a deep, quantitative understanding of its physicochemical properties—validated through rigorous experimental protocols as outlined in this guide—is the key to unlocking its full potential in creating safer, more efficient, and responsive technologies.

References

-

Gelest, Inc. (2015, August 25). This compound - Safety Data Sheet. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

American Chemical Society. (2013). Polymerization of Methyl Methacrylate with Lithium Triflate. A Kinetic and Structural Study. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide. Retrieved from [Link]

-

InfinityLab. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

-

ORBi. (n.d.). Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi. Retrieved from [Link]

-

MDPI. (2021, July 5). Additive Effects of Lithium Salts with Various Anionic Species in Poly (Methyl Methacrylate). Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Dartmouth College. (n.d.). The Solubility of a Salt. Retrieved from [Link]

-

ACS Publications. (n.d.). Anionic polymerization of (meth)acrylic monomers. 4. Effect of lithium salts as ligands on the "living" polymerization of methyl methacrylate using monofunctional initiators. Retrieved from [Link]

-

Unknown. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermograms polymer electrolyte samples with different LiTf content. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Rheological and Mechanical Properties of Poly(methyl methacrylate) Associated with Lithium Salts. Retrieved from [Link]

-

Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

USGS Publications Warehouse. (n.d.). A new method for determining the solubility of salts in aqueous solutions at elevated temperatures. Retrieved from [Link]

-

Quora. (2018, January 28). How can I check the solubility of a salt in Water?. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Studies on the thermal breakdown of common li-ion battery electrolyte components. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility of Poly(methyl methacrylate) in Ionic Liquids in Relation to Solvent Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of LiBr, LiI, and LiTFSI.... Retrieved from [Link]

-

MDPI. (n.d.). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 14). Lithium compounds with good solubility in organic solvents?. Retrieved from [Link]

-

Lawrence Livermore National Laboratory. (2017, June 22). Peering at the crystal structure of lithium. Retrieved from [Link]

-

National Library of Medicine. (2018, May 3). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Retrieved from [Link]

-

WebElements. (n.d.). Lithium: crystal structures. Retrieved from [Link]

-

University of Sheffield. (n.d.). Crystal Structure - lithium. Retrieved from [Link]

-

YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]

Sources

- 1. Buy this compound | 13234-23-6 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gelest.com [gelest.com]

- 4. This compound | 13234-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. specialchem.com [specialchem.com]

- 6. Peering at the crystal structure of lithium | Lawrence Livermore National Laboratory [llnl.gov]

- 7. WebElements Periodic Table » Lithium » crystal structures [webelements.com]

- 8. WebElements - lithium (Crystal Structure) [winter.group.shef.ac.uk]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. infinitalab.com [infinitalab.com]

- 11. etamu.edu [etamu.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. fountainheadpress.com [fountainheadpress.com]

- 14. Untitled [faculty.uml.edu]

- 15. researchgate.net [researchgate.net]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. Additive Effects of Lithium Salts with Various Anionic Species in Poly (Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

electronic structure of the lithium methacrylate monomer

An In-Depth Technical Guide to the Electronic Structure of the Lithium Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

This compound (LiMA), the lithium salt of methacrylic acid, presents a deceptively simple molecular formula: C₄H₅LiO₂. Yet, within this simple arrangement lies a rich electronic landscape that dictates its reactivity, polymerization kinetics, and its utility in advanced materials. From serving as a critical component in polymer electrolytes for next-generation lithium-ion batteries to its potential role in biocompatible polymers for drug delivery systems, a fundamental understanding of the LiMA monomer's electronic structure is paramount.[1]

This guide eschews a conventional templated approach. Instead, it is structured to build a holistic, bottom-up understanding of LiMA's electronic character. We will first explore the molecule's fundamental architecture and charge distribution, then delve into the frontier orbitals that govern its reactivity, and finally, connect this theoretical framework to practical, observable spectroscopic signatures. This document is designed not merely as a repository of data, but as a self-validating guide that explains the causality behind experimental and computational choices, empowering researchers to apply these principles in their own work.

The Molecular Architecture: An Ionic Partnership

At its core, the electronic structure of LiMA is defined by the ionic interaction between the lithium cation (Li⁺) and the methacrylate anion ([CH₂=C(CH₃)COO]⁻). This is not a simple electrostatic attraction but a nuanced coordination that reshapes the electron density across the entire monomer. The lithium cation preferentially coordinates with the oxygen atoms of the carboxylate group, forming a strong ionic bond that significantly influences the molecule's geometry and electronic properties.

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful lens to examine this architecture. An optimized molecular geometry reveals key structural parameters. While specific experimental crystallographic data for the isolated monomer is scarce, DFT calculations provide reliable predictions.

Table 1: Predicted Geometrical Parameters of this compound Monomer (Note: These values are representative, calculated using DFT (B3LYP/6-31G(d) level of theory), and may vary slightly with different computational methods or in different solvent environments.)

| Parameter | Bond / Angle | Predicted Value | Significance |

| Bond Lengths | |||

| Li–O₁ | ~1.74 Å | Represents the primary ionic interaction distance. Shorter than typical van der Waals radii, indicating strong coordination.[2] | |

| Li–O₂ | ~1.75 Å | Similar to Li–O₁, suggesting the lithium ion is coordinated to both oxygen atoms of the carboxylate group. | |

| C₃–O₁ | ~1.28 Å | Intermediate between a typical C=O double bond (~1.23 Å) and a C-O single bond (~1.43 Å), indicating delocalization of the negative charge across the O-C-O system. | |

| C₃–O₂ | ~1.28 Å | Reinforces the concept of carboxylate charge delocalization. | |

| C₁=C₂ | ~1.34 Å | A standard carbon-carbon double bond length, largely unaffected by the lithium coordination. | |

| Bond Angles | |||

| O₁–C₃–O₂ | ~120° | Typical for sp² hybridized carbon, consistent with the planar carboxylate group. | |

| O₁–Li–O₂ | Varies | Highly dependent on the coordination environment and whether it's a true monomer or part of an aggregate. |

Charge Distribution and Electrostatic Potential

The ionic Li-O bond creates a highly polar molecule. Understanding the distribution of partial atomic charges is crucial for predicting how LiMA will interact with solvents, other monomers, and biological interfaces. The Mulliken population analysis, derived from DFT calculations, provides one common method for estimating these charges.[3][4]

Table 2: Representative Mulliken Atomic Charges for this compound (Note: Mulliken charges are highly dependent on the basis set used and should be interpreted qualitatively.[4] These are representative values.)

| Atom | Representative Charge (a.u.) | Interpretation |

| Li | +0.85 to +0.95 | Highly positive, confirming the ionic nature of the bond. |

| O₁ / O₂ | -0.70 to -0.80 | Highly negative, concentrating the electron density of the anion. |

| C₃ (Carbonyl) | +0.60 to +0.70 | Electron-deficient due to bonding with two electronegative oxygen atoms. |

| C₂ (Vinyl) | -0.20 to -0.30 | Slightly electron-rich, typical for sp² carbons in alkenes. |

| C₁ (Vinyl) | -0.40 to -0.50 | More electron-rich than C₂, a potential site for electrophilic attack. |

This charge distribution can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule, providing an intuitive guide to its reactive sites.

Caption: Conceptual MEP map of this compound.

In the MEP map of LiMA, regions of intense negative potential (red) are localized around the carboxylate oxygen atoms, making them prime targets for coordination with electrophiles or hydrogen-bond donors. Conversely, a region of strong positive potential (blue) surrounds the lithium cation, attracting nucleophiles. The vinyl group (C₁=C₂) presents a region of intermediate, slightly negative potential, crucial for its role in radical polymerization.

Frontier Molecular Orbitals: The Heart of Reactivity

The reactivity of a monomer in polymerization and its electrochemical stability are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO : The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO : The innermost orbital without electrons. Its energy level relates to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO. A smaller gap suggests the molecule is more easily polarized and more reactive.[5]

For this compound, the HOMO is primarily localized on the carboxylate group and the C=C π-bond, reflecting the areas with the highest electron density. The LUMO, conversely, has significant contributions from the C=C π* antibonding orbital and orbitals associated with the lithium cation.

Caption: DFT workflow for LiMA monomer analysis.

-

Step-by-Step Methodology:

-

Structure Input: Build the this compound molecule in the software's molecular editor. Ensure the initial geometry is reasonable.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-31G(d). [2][5] 3. Frequency Calculation: After optimization, run a frequency calculation at the same level of theory. A true energy minimum will have no imaginary frequencies. This step validates the optimized structure.

-

Property Calculation: Using the validated geometry, perform a single-point energy calculation with a larger basis set if higher accuracy is desired. Ensure the command line requests population analysis (for Mulliken charges) and the generation of orbital and potential data cubes.

-

Visualization and Analysis: Use the software's visualization tools to render the HOMO and LUMO surfaces and the MEP map. Extract the orbital energies and atomic charges from the output file.

-

Implications for Reactivity, Polymerization, and Drug Delivery

The electronic structure of LiMA directly informs its chemical behavior:

-

Polymerization Reactivity: The energy and localization of the LUMO on the vinyl group make it susceptible to attack by initiating radicals. The polar nature of the monomer, driven by the Li⁺-carboxylate ion pair, can influence its solubility in different solvents and its interaction with the growing polymer chain, potentially affecting the rate of polymerization and the tacticity of the resulting polymer.

-

Electrolyte Performance: In solid polymer electrolytes, the Li⁺ ion must be mobile. The strength of the Li⁺-carboxylate interaction, a direct consequence of the electronic structure, dictates the energy barrier for the lithium ion to dissociate and move under an electric field. Modifying the electronic properties of the polymer backbone is a key strategy for improving ionic conductivity.

-

Drug Delivery Applications: Methacrylate-based polymers are widely explored for creating hydrogels and nanoparticles for drug delivery. [1]The polarity and coordination chemistry of LiMA can be exploited. For instance, the lithium-carboxylate moiety could serve as a coordination site for certain drug molecules, influencing loading capacity and release kinetics. Furthermore, the overall electronic character of the polymer can dictate its interaction with biological membranes and proteins.

Conclusion

The is a rich and determinative field of study. Governed by the strong ionic coordination between the lithium cation and the delocalized carboxylate anion, its properties are encoded in the distribution of charge and the energies of its frontier molecular orbitals. Through a synergistic application of computational modeling (DFT) and experimental verification (FTIR, NMR), we can build a robust and predictive understanding of this molecule. This knowledge is not merely academic; it is the fundamental science that underpins the rational design of next-generation polymers for energy storage, advanced materials, and innovative drug delivery systems.

References

- Vertex AI Search, based on provided search results.

-

Signal T-Shirts. (n.d.). Lithium NMR. University of Ottawa. Retrieved from [Link]

- Tang, T., et al. (2010). Density functional theory study of electronic structures in lithium silicates: Li2SiO3 and Li4SiO4.

-

ResearchGate. (n.d.). DFT calculations. The calculated HOMO and LUMO energy levels of PMHA, c‐PMHA, and electrolyte components. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized geometry of (a) Li 2 , (b) Li 3 linear, (c) Li 3 isosceles.... Retrieved from [Link]

- Aziz, S. B., et al. (2009). FTIR spectra of plasticized grafted natural rubber-LiCF3SO3 electrolytes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Nave, J., et al. (2000). Structure and Vibrational Spectrum of Formate and Acetate Adsorbed from Aqueous Solution onto the TiO2 Rutile (110) Surface. The Journal of Physical Chemistry B.

-

The Materials Project. (n.d.). mp-135. Retrieved from [Link]

-

ResearchGate. (n.d.). Bond lengths before and after structure optimization of lithium ion and oxygen atoms in the hydrated water molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of lithium powder (a) Control and (b) Treated. Retrieved from [Link]

-

Patsnap. (2024). Comparing Lithium Acetate to Acetic Acid: Efficiency in Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (upper) DFT‐calculated HOMO (left, at −4.12 eV, −397 kJ mol⁻¹) and LUMO.... Retrieved from [Link]

- Johansson, P., et al. (2025).

- Islam, M. R., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Beni-Suef University Journal of Basic and Applied Sciences.

-

IMSERC. (n.d.). NMR Periodic Table: Lithium NMR. Northwestern University. Retrieved from [Link]

- Zhang, Y., et al. (2023). Lithium Ion-Enabled Rapid Fabrication of Hygroscopic Hydrogels for Portable Water Supply and Seed Germination.

- Wang, J., et al. (2004). Density Functional Theory (DFT) Study on the Ternary Interaction System of the Fluorinated Ethylene Carbonate, Li + and Graphene Model.

- Anashafer, R. L., et al. (n.d.). Synthesis, characterization, electronic structure, vibrational assignment, HOMO-LUMO, Mulliken charge analysis, docking, antioxidant and anticancer studies of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole. Indian Journal of Chemistry.

- Zhou, J., et al. (n.d.).

- IJERT. (n.d.).

- Ouyang, B. (2020). DFT primer (2) --- Electronic Structure [Video]. YouTube.

- Grey, C. P., et al. (n.d.). 7 Li chemical shift spectra of various inorganic compounds that....

-

ResearchGate. (n.d.). FTIR spectra for acetate ion in solution. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

- ChemRxiv. (n.d.).

- Royal Society of Chemistry. (n.d.). End-functional stereoregular poly(methyl methacrylate) with clickable C=C bonds: facile synthesis and thiol–ene reaction.

- ResearchGate. (n.d.). Optimized geometry, bond lengths, numbering system, bond angles, and....

- Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.). DFT study of electron donor–acceptor (EDA)

- ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c)

- NIST. (n.d.).

- Royal Society of Chemistry. (n.d.). FTIR study of adsorption and photoreactions of acetic acid on TiO2.

- Bryce, D. L., et al. (n.d.). Ultrahigh-Resolution 7Li Magic-Angle Spinning Nuclear Magnetic Resonance Spectroscopy by Isotopic Dilution.

- MDPI. (n.d.). Study of the Structure and Infrared Spectra of LiF, LiCl and LiBr Using Density Functional Theory (DFT).

- MDPI. (n.d.).

- Scribd. (n.d.).

- Longdom Publishing. (n.d.).

- Wikipedia. (n.d.).

- NIST. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Density Functional Theory (DFT) Study on the Ternary Interaction System of the Fluorinated Ethylene Carbonate, Li+ and Graphene Model [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 5. irjweb.com [irjweb.com]

In-Depth Technical Guide: Solubility of Lithium Methacrylate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Foreword

Lithium methacrylate (LiMA) is a versatile monomer with significant applications in the synthesis of advanced polymers for fields ranging from dental materials to solid-state batteries.[1] A fundamental understanding of its solubility in organic solvents is paramount for its effective utilization in polymerization processes, formulation development, and purification techniques. This guide provides a comprehensive technical overview of the solubility of this compound, integrating core chemical principles with practical experimental insights to serve as a valuable resource for the scientific community.

PART 1: The Core Directive - Understanding the "Why" of Solubility

The dissolution of an ionic compound like this compound in an organic solvent is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the individual ions are surrounded by solvent molecules (solvation energy).[2] For dissolution to be favorable, the solvation energy must overcome the lattice energy.

Several key factors influence this energetic interplay:

-

Solvent Polarity: The principle of "like dissolves like" is a cornerstone of solubility.[3][4][5] Polar solvents are generally more effective at dissolving ionic compounds like this compound because their molecular dipoles can interact favorably with the charged ions.[5][6][7] The polarity of a solvent is often quantified by its dielectric constant; solvents with higher dielectric constants are typically better at dissolving ionic substances.[8]

-

Lattice Energy: This is the energy holding the lithium cations (Li⁺) and methacrylate anions (CH₂=C(CH₃)COO⁻) together in the crystal lattice. Lithium salts can have significant lattice energies, which must be overcome for dissolution to occur.[9][10][11]

-

Solvation: This is the process where solvent molecules surround the solute ions.[12] In polar protic solvents, such as alcohols, hydrogen bonding can play a significant role in solvating the methacrylate anion. Polar aprotic solvents, like dimethyl sulfoxide (DMSO), are also effective at solvating cations.

-

Temperature: The solubility of most solids, including this compound, tends to increase with temperature.[2][13] This is because the increased thermal energy helps to overcome the lattice energy of the solid.

The following diagram illustrates the fundamental energetic considerations in the dissolution of this compound.

Caption: A simplified energy diagram illustrating the dissolution process of this compound.

PART 2: Scientific Integrity & Logic - Data and Protocols

Quantitative Solubility Data

The solubility of this compound is highly dependent on the properties of the organic solvent.[8] Generally, its solubility correlates with solvent polarity.[8] The following table provides a summary of the solubility of this compound in various organic solvents.

| Solvent | Chemical Class | Dielectric Constant | Relative Solubility |

| Ethanol | Alcohol (Protic) | 24.5 | Highest |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 46.7 | High |

| Acetonitrile | Nitrile (Aprotic) | 37.5 | Moderate |

| Propylene Carbonate | Carbonate (Aprotic) | 64.9 | Low |

| Dimethyl Carbonate | Carbonate (Aprotic) | 3.1 | Lowest |

Data compiled from available literature.[8]

Field-Proven Insights:

-

The high solubility in ethanol can be attributed to its polarity and its ability to form hydrogen bonds with the methacrylate anion.

-

While propylene carbonate has a high dielectric constant, its ability to dissolve this compound is lower than that of ethanol and DMSO, suggesting that other factors beyond just dielectric constant, such as the specific nature of the ion-solvent interactions, are at play.[14]

-

The very low solubility in dimethyl carbonate is consistent with its low polarity.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining solubility is crucial for any research or development activity. The isothermal equilibrium method is a widely accepted standard.[15][16]

Objective: To accurately determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

High-purity this compound

-

Anhydrous organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Calibrated volumetric glassware

-

Drying oven

Experimental Workflow:

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Self-Validating Protocol:

-

Preparation: Add an excess of this compound to a known mass of the solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.[15][16]

-

Phase Separation: Centrifuge the sample to pellet the undissolved solid.

-

Aliquot Extraction: Carefully withdraw a precise volume of the clear supernatant, avoiding any solid particles.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely in a drying oven at a temperature below the decomposition point of this compound.

-

Mass Determination: Accurately weigh the container with the dried this compound residue.

-

Calculation: The solubility can then be calculated and expressed in various units, such as grams of solute per 100 mL of solvent.

To ensure the trustworthiness of the results, it is recommended to perform the experiment in triplicate and to analyze samples at different equilibration times to confirm that equilibrium has been reached.

PART 3: Practical Applications and Implications

A comprehensive understanding of this compound's solubility is critical for its successful application in various domains:

-

Polymer Synthesis: The choice of solvent is crucial for solution polymerization, as it must dissolve both the monomer and the resulting polymer. The solubility data guides the selection of appropriate reaction media.

-

Formulation in Drug Development: In the pharmaceutical industry, methacrylate-based polymers are used in drug delivery systems.[1] The solubility of the monomer in various co-solvents and excipients is a key parameter in developing stable and effective formulations.

-

Advanced Materials: In the development of materials like solid-state electrolytes for lithium-ion batteries, the solubility of lithium salts, including this compound, in the polymer matrix is a critical factor influencing ionic conductivity.[1][17]

By leveraging the fundamental principles and empirical data presented in this guide, researchers and professionals can make more informed decisions in their work with this compound, leading to more efficient and effective outcomes.

References

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Factors Affecting the Solubility of Ionic Compounds | Request PDF. Retrieved from [Link]

-

Quora. (2018, March 17). On which factors solubility of ionic compounds depends? Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

-

eScholarship.org. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of Polymethyl Methacrylate in Organic Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Lattice Energy. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

-

Unknown. (2021, July 5). Additive Effects of Lithium Salts with Various Anionic Species in Poly (Methyl Methacrylate). Retrieved from [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

chemeurope.com. (n.d.). Solubility table. Retrieved from [Link]

-

Save My Exams. (n.d.). Lattice Energy. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

YouTube. (2025, December 3). How Do Polar Solvents Dissolve Polar Solutes? Retrieved from [Link]

-

ResearchGate. (2023, April 2). (PDF) The Relevance of Lithium Salt Solvate Crystals in Superconcentrated Electrolytes in Lithium Batteries. Retrieved from [Link]

-

NIH. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

Quora. (2018, July 9). Why are ionic substances insoluble in polar solvents but soluble in non-polar solvents? Retrieved from [Link]

-

Homework.Study.com. (n.d.). 1). Calculate the lattice energy of lithium oxide from the following a. Enthalpy of sublimation... Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 14). Lithium compounds with good solubility in organic solvents? Retrieved from [Link]

-

Unknown. (n.d.). Additive Effects of Lithium Salts with Various Anionic Species in Poly (Methyl Methacrylate). Retrieved from [Link]

-

ACS Publications. (n.d.). Solvation of halide ions in water and dipolar aprotic solvents studied by halogen nucleus nuclear magnetic resonance. Retrieved from [Link]

-

ACS Publications. (n.d.). Anionic polymerization of (meth)acrylic monomers. 4. Effect of lithium salts as ligands on the "living" polymerization of methyl methacrylate using monofunctional initiators. Retrieved from [Link]

-

RSC Publishing. (2025, March 11). Advancing lithium metal batteries with in situ polymerized PMMA-based elastomericelectrolytes. Retrieved from [Link]

-

Unknown. (n.d.). Solubility of LiBr þ LiCl in water versus temperature (LiBr: salt 2:1 by mass ratio). Retrieved from [Link]

Sources

- 1. Advancing lithium metal batteries with in situ polymerized PMMA-based elastomericelectrolytes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07685K [pubs.rsc.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nagwa.com [nagwa.com]

- 7. quora.com [quora.com]

- 8. smolecule.com [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.savemyexams.com [cdn.savemyexams.com]

- 11. homework.study.com [homework.study.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 14. escholarship.org [escholarship.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Properties of Lithium Methacrylate Powder

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Landscape of Lithium Methacrylate

This compound (LiMA), the lithium salt of methacrylic acid, is a versatile monomeric building block with increasing relevance in advanced materials science, particularly in the development of polymer electrolytes for lithium-ion batteries and as a component in specialized drug delivery systems. Its thermal properties are a critical determinant of its processability, stability, and performance in these applications. This guide provides a comprehensive technical overview of the thermal characteristics of this compound powder, grounded in established analytical techniques and field-proven insights. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for the characterization of this material.

Thermal Stability and Decomposition Profile

The thermal stability of this compound powder is a primary consideration for its safe handling and application. Understanding its decomposition pathway is crucial for defining processing limits and predicting long-term material integrity.

Key Thermal Events

Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of materials. For this compound, TGA reveals a material that is stable under ambient conditions but undergoes decomposition at elevated temperatures. Irritating fumes and organic acid vapors may be generated during this process[1]. One source indicates a decomposition temperature of over 285°C[2].

Table 1: Key Thermal Events for this compound Powder

| Thermal Event | Technique | Observation | Significance |

| Decomposition | TGA | > 285 °C[2] | Defines the upper temperature limit for processing and application to avoid material degradation. |

Causality of Thermal Decomposition

The thermal decomposition of metal acrylates is a complex process. For this compound, the decomposition mechanism is anticipated to involve the scission of the carboxylate group from the lithium cation and subsequent breakdown of the organic methacrylate moiety. The ionic nature of the lithium-carboxylate bond influences the energy required to initiate this decomposition.

Phase Transitions and Calorimetric Analysis

Differential Scanning Calorimetry (DSC) is an essential tool for identifying and quantifying phase transitions such as melting, crystallization, and glass transitions. These transitions are indicative of changes in the physical state and molecular mobility of the material, which directly impact its mechanical and performance properties.

Thermophysical Properties: A Deeper Dive

Beyond decomposition and phase transitions, a complete thermal profile of this compound powder includes its specific heat capacity and thermal conductivity. These properties are fundamental to heat transfer modeling and the design of efficient thermal management systems for end-use applications.

Specific Heat Capacity

The specific heat capacity (Cp) quantifies the amount of heat required to raise the temperature of a unit mass of a substance by one degree. For powdered materials, Cp is a critical parameter in designing heating and cooling protocols during processing. Modulated DSC (MDSC) is a powerful technique for the direct and accurate measurement of heat capacity[3].

Thermal Conductivity

Thermal conductivity (k) measures a material's ability to conduct heat. For a powdered sample, the effective thermal conductivity is a complex property influenced by the intrinsic conductivity of the solid material, the particle size and shape, the packing density, and the thermal conductivity of the gas filling the interstitial spaces[4]. The Modified Transient Plane Source (MTPS) technique is a suitable method for characterizing the thermal conductivity of powders and porous materials[5]. Metal-organic frameworks (MOFs), which are also porous crystalline materials, generally exhibit low thermal conductivity, typically less than 2 W/m·K[6].

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems for the comprehensive thermal analysis of this compound powder.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound powder.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Ensure the this compound powder is dry and representative of the bulk material. A fine, free-flowing powder is ideal for uniform heating[7].

-

Crucible Selection: Use an inert crucible, typically alumina, that will not react with the sample or its decomposition products[7].

-

Sample Loading: Place approximately 5-10 mg of the powder into the tared TGA crucible[8]. Record the exact mass.

-

Instrument Setup:

-

Data Analysis:

-

Plot the mass change as a function of temperature.

-

Determine the onset of decomposition as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition[11].

-

Diagram 1: TGA Experimental Workflow

Caption: Workflow for TGA analysis of this compound powder.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and quantify phase transitions (e.g., melting, glass transition) of this compound powder.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Due to the hygroscopic nature of some lithium salts, handle the sample in a dry environment (e.g., a glovebox) to prevent moisture absorption, which can affect the thermal transitions.

-

Crucible Encapsulation: Accurately weigh 3-5 mg of the powder into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected transitions (e.g., 0 °C).

-

Ramp up to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Hold isothermally for 2 minutes to ensure complete melting.

-

Cool down to the starting temperature at a rate of 10 °C/min.

-

Ramp up again at 10 °C/min for a second heating cycle. The second heating cycle is often used to analyze the properties of the material after a controlled thermal history.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as valleys.

-

A step-change in the baseline indicates a glass transition.

-

Diagram 2: DSC Experimental Workflow

Caption: Workflow for DSC analysis of this compound powder.

Concluding Remarks for the Practicing Scientist

The thermal properties of this compound powder are fundamental to its successful implementation in various advanced applications. This guide has provided a framework for understanding and characterizing its thermal stability, phase behavior, and thermophysical properties. While a definitive public dataset for all thermal parameters of pure this compound powder remains elusive, the provided protocols offer a robust methodology for researchers to generate this critical data in their own laboratories. Adherence to these rigorous experimental practices will ensure the generation of reliable and reproducible data, enabling the informed design and optimization of materials and processes that incorporate this versatile compound.

References

-

Gelest, Inc. (2015-08-25). This compound Safety Data Sheet. [Link]

-

MDPI. (2022-04-14). Thermal Decomposition Characteristics of PEO/LiBF4/LAGP Composite Electrolytes. [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. Retrieved from [Link]

-

AIP Publishing. (2023-11-20). Thermal conductivity of metal–organic frameworks (MOFs). [Link]

-

Torontech. (2023-10-20). TGA Sample Preparation: A Complete Guide. [Link]

-

PMC - PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

MDPI. (2021-09-29). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

ResearchGate. (2023-06). Studying the influence of waste glass and montmorillonite powders on the thermal conductivity and hardness of poly(methyl methacrylate) polymer matrix. [Link]

-

MDPI. (2015-01-22). Effective Thermal Conductivity of MOF-5 Powder under a Hydrogen Atmosphere. [Link]

-

e-Publications@Marquette. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Retrieved from [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

-

ResearchGate. (2020-03-16). Thermal conductivity of metallic powder?. [Link]

-

ResearchGate. (n.d.). a Thermogravimetric analysis (TGA) curve of pure PDA powder recorded in.... Retrieved from [Link]

-

ResearchGate. (2012-08). Thermal porosity analysis of croscarmellose sodium and sodium starch glycolate by differential scanning calorimetry. [Link]

-

Torontech. (2023-12-16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

-

MDPI. (2022-10-24). Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms of the polymers. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

YouTube. (2020-11-21). Thermogravimetric Analysis – Decomposition of Polymers. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

Semantic Scholar. (2018-05-01). Thermal conductivity of metal powders for powder bed additive manufacturing. [Link]

-

YouTube. (2023-11-10). Testing the Thermal Conductivity in MOF Materials. [Link]

-

NIH. (2018-05-03). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. [Link]

-

Redalyc. (n.d.). Methodology for DSC calibration in high heating rates. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ResearchGate. (2018-08). Effect of lithium salt concentrations on blended 49% poly(methyl methacrylate) grafted natural rubber and poly(methyl methacrylate) based solid polymer electrolyte. [Link]

Sources

- 1. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

- 2. Buy this compound | 13234-23-6 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. torontech.com [torontech.com]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

historical development of lithium methacrylate synthesis

An In-Depth Technical Guide to the Historical and Methodological Evolution of Lithium Methacrylate Synthesis

Abstract

This compound (LiMA) has emerged as a monomer of significant interest, pivotal in the development of advanced polymers and, more critically, as a component in single-ion conducting polymer electrolytes for next-generation lithium-ion batteries. Its synthesis, while seemingly straightforward, has evolved from fundamental laboratory-scale acid-base reactions to more nuanced methods driven by the industrial availability of precursors and the stringent purity requirements of modern applications. This guide provides a comprehensive overview of the historical and technical development of LiMA synthesis, detailing the core methodologies, the chemical principles underpinning them, and the practical considerations for implementation. We will explore the foundational direct neutralization route, the industrially relevant ester hydrolysis (saponification) pathway, and the broader context of lithium catalysis in methacrylate chemistry, offering researchers and development professionals a thorough understanding of this critical chemical's production.

Chapter 1: The Foundational Pathway: Direct Neutralization of Methacrylic Acid

The most direct and conceptually simple route to synthesizing this compound is through a classic Brønsted-Lowry acid-base neutralization reaction. This method involves the direct reaction of methacrylic acid (MAA) with a lithium base, typically lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃). This approach likely represents the earliest method for preparing small, laboratory-scale batches of LiMA due to its simplicity and reliance on fundamental chemical principles.

The Underlying Chemistry: An Acid-Base Reaction

The reaction involves the proton of the carboxylic acid group on MAA being donated to the hydroxide ion from LiOH, forming water and the lithium salt of the conjugate base, this compound.

Reaction: CH₂(CH₃)CCOOH + LiOH → CH₂(CH₃)COOLi + H₂O